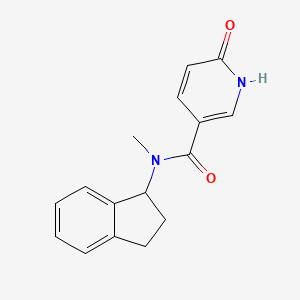
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, commonly known as DPI, is a chemical compound that has been used in scientific research for several years. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in the body.
Mecanismo De Acción
DPI works by inhibiting the activity of NADPH oxidase, an enzyme that catalyzes the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. By blocking this enzyme, DPI reduces the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, which can lead to a range of physiological effects, including decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPI have been studied extensively in vitro and in vivo. In vitro studies have shown that DPI can inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. In vivo studies have shown that DPI can reduce inflammation, oxidative stress, and improve vascular function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPI is its potency as an inhibitor of NADPH oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, DPI does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several areas of future research that could be explored using DPI. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of DPI as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPI in complex biological systems.
In conclusion, DPI is a chemical compound that has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. Its potency as an inhibitor of this enzyme makes it a useful tool for studying the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. While DPI has some limitations for lab experiments, its potential applications in future research are significant.
Métodos De Síntesis
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with ethyl 2-oxo-4-methyl-1,2-dihydropyridine-3-carboxylate in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield DPI. This method has been used successfully to synthesize DPI in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
DPI has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This inhibition has been linked to a number of physiological effects, including decreased inflammation, reduced oxidative stress, and improved vascular function.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(16(20)12-7-9-15(19)17-10-12)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAWSGSPKWNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


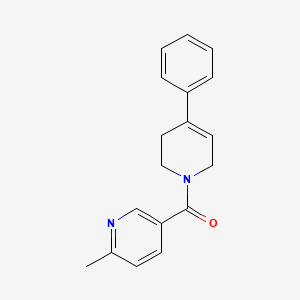
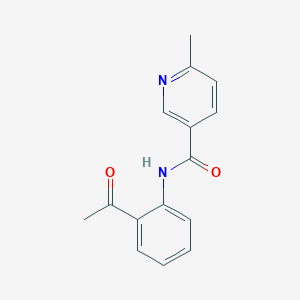

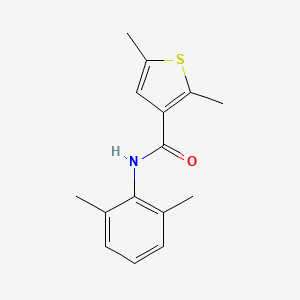
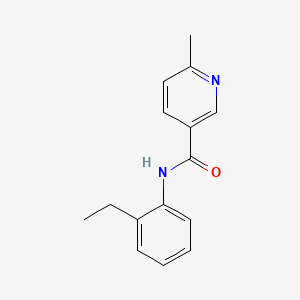
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
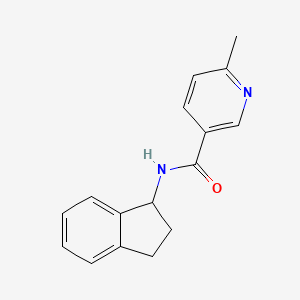
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
